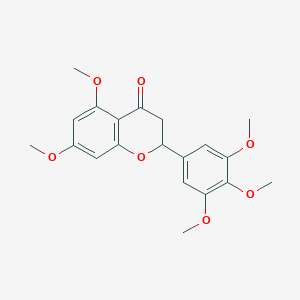

5,7,3',4',5'-Pentamethoxyflavanone

Description

Contextualization within the Flavonoid Class and Flavanone (B1672756) Subclass

Flavonoids are a diverse group of polyphenolic secondary metabolites found widely in plants, recognized for their vibrant colors and potential health benefits. This large family is categorized into several subclasses based on the oxidation level and substitution pattern of their core C6-C3-C6 skeleton. These subclasses include flavones, flavonols, isoflavones, anthocyanidins, and flavanones.

3',4',5',5,7-Pentamethoxyflavanone belongs to the flavanone subclass. Flavanones are characterized by a saturated carbon-carbon bond between the second and third carbons of the central pyran ring, a feature that distinguishes them from flavones which possess a double bond at this position. This structural nuance significantly influences the molecule's three-dimensional shape and, consequently, its biological activity. The "pentamethoxy" designation indicates the presence of five methoxy (B1213986) (-OCH₃) groups attached to the core flavanone structure at the 3', 4', 5', 5, and 7 positions, which further defines its chemical properties and potential interactions within biological systems. While polymethoxylated flavonoids, in general, are a subject of considerable research, specific data on 3',4',5',5,7-Pentamethoxyflavanone itself is limited.

Historical Perspective of its Discovery and Initial Characterization

Detailed historical information regarding the specific discovery and initial characterization of 3',4',5',5,7-Pentamethoxyflavanone is not extensively documented in publicly available scientific literature. Research has often focused on its more unsaturated counterpart, 3',4',5',5,7-pentamethoxyflavone (B192069), or other similarly substituted flavonoids. The isolation and characterization of novel flavonoids is an ongoing effort in the field of phytochemistry, and it is plausible that this compound has been isolated and identified in specific plant species, though comprehensive reports are scarce. The characterization of such compounds typically involves advanced analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to elucidate their precise chemical structure.

Significance as a Naturally Occurring or Synthetically Derived Compound in Biological Systems

The significance of 3',4',5',5,7-Pentamethoxyflavanone is still an emerging area of study. While many polymethoxyflavones are naturally occurring, found in sources like citrus peels, the specific natural sources of 3',4',5',5,7-Pentamethoxyflavanone are not well-established in the literature. It is known that related compounds, specifically polymethoxylated flavones, have been isolated from various plants, including those of the Rutaceae family. medchemexpress.comtargetmol.com

The potential for this compound to be synthetically derived is high, as chemical synthesis allows for the creation of specific flavonoid structures for targeted research into their biological activities. Synthetic routes to flavonoids are well-established and often involve the condensation of appropriately substituted acetophenones and benzaldehydes.

The biological significance of flavonoids is vast, with research indicating potential roles as anti-inflammatory, antioxidant, and anticancer agents. For instance, the related flavone (B191248) has been investigated for its ability to sensitize chemoresistant cancer cells. medchemexpress.com However, due to the structural differences between flavones and flavanones, it cannot be assumed that 3',4',5',5,7-Pentamethoxyflavanone shares these exact activities. Specific research into the biological effects of this particular flavanone is required to determine its unique significance.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O7/c1-22-12-8-15(23-2)19-13(21)10-14(27-16(19)9-12)11-6-17(24-3)20(26-5)18(7-11)25-4/h6-9,14H,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJQOZRFYJNWSFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=O)CC(O2)C3=CC(=C(C(=C3)OC)OC)OC)C(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405619 | |

| Record name | 3',4',5',5,7-PENTAMETHOXYFLAVANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479672-30-5 | |

| Record name | 3',4',5',5,7-PENTAMETHOXYFLAVANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation, Extraction, and Natural Occurrence of 3 ,4 ,5 ,5,7 Pentamethoxyflavanone

Botanical Sources and Distribution

3',4',5',5,7-Pentamethoxyflavanone is a naturally occurring flavonoid that has been primarily identified in plant species belonging to the Rutaceae family. nih.gov Its most prominent and well-documented source is Murraya paniculata , commonly known as orange jasmine. nih.govcaymanchem.com This evergreen shrub, native to South and Southeast Asia, Australia, and the Pacific Islands, is recognized for its aromatic flowers and is used in traditional medicine. nih.gov

The compound has been isolated from various parts of Murraya paniculata, including the leaves and stems, indicating a widespread distribution within the plant. nih.gov Research has also pointed to its presence in other species such as Ficus formosana and plants of the genus Cedrela . nih.gov The occurrence of this flavanone (B1672756) in different plant genera suggests a broader, though less explored, distribution in the plant kingdom.

Table 1: Botanical Sources of 3',4',5',5,7-Pentamethoxyflavanone

| Family | Genus | Species | Common Name | Plant Part(s) |

|---|---|---|---|---|

| Rutaceae | Murraya | paniculata | Orange Jasmine | Leaves, Stems |

| Moraceae | Ficus | formosana | - | Not specified |

| Meliaceae | Cedrela | - | - | Not specified |

Methodologies for Isolation and Purification from Plant Material

The extraction and purification of 3',4',5',5,7-Pentamethoxyflavanone from plant material involve a multi-step process that leverages the compound's physicochemical properties.

Initial Extraction: The process typically begins with the air-drying and pulverization of the plant material, such as the leaves and stems of Murraya paniculata. This is followed by extraction with organic solvents. While various solvents can be used, studies have successfully isolated related polymethoxylated flavonoids using ethyl acetate (B1210297) and chloroform. ekb.eg The choice of solvent is crucial for efficiently extracting the desired flavonoids while minimizing the co-extraction of other compounds.

Chromatographic Purification: Following the initial extraction, the crude extract undergoes several stages of chromatographic separation to isolate 3',4',5',5,7-Pentamethoxyflavanone.

Column Chromatography: The crude extract is often first subjected to column chromatography. Silica gel is a commonly used stationary phase. A gradient elution system, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent such as ethyl acetate, is employed to separate the complex mixture into fractions of decreasing polarity.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions identified as containing the target compound are further purified using preparative HPLC. This technique offers higher resolution and is critical for obtaining the compound in high purity. A common stationary phase for this purpose is a C18 column, which separates compounds based on their hydrophobicity.

The structural confirmation of the isolated 3',4',5',5,7-Pentamethoxyflavanone is then carried out using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Quantitative Analysis of Natural Abundance

Determining the concentration of 3',4',5',5,7-Pentamethoxyflavanone in its natural sources is essential for understanding its pharmacological potential and for standardizing herbal extracts. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the primary analytical technique for this purpose.

A study detailing the analysis of polymethoxylated flavonoids in the branches of Murraya paniculata utilized a sophisticated HPLC-DAD-ESI-MS/MS method. bucm.edu.cn This technique combines the separation power of HPLC with the detection capabilities of a Diode Array Detector (DAD) and the structural information provided by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).

Table 2: HPLC Parameters for the Analysis of Polymethoxylated Flavonoids in Murraya paniculata

| Parameter | Specification |

|---|---|

| HPLC System | Agilent 1100 |

| Column | Information not specified in the abstract |

| Mobile Phase | Gradient elution with acetonitrile (B52724) (B) and water containing formic acid |

| Gradient Program | 0−5 min, 20%−28% B; 5−70 min, 28%−42% B; 70−90 min, 42%−64% B; 90−95 min, 64%−100% B bucm.edu.cn |

| Flow Rate | 1.0 mL/min bucm.edu.cn |

| Detection | DAD at 330 nm bucm.edu.cn |

| Mass Spectrometry | Ion trap mass spectrometer with ESI in positive ion mode bucm.edu.cn |

While this method was used to characterize a range of 39 polymethoxylated flavonoids, including the identification of 5,7,3',4',5'-pentamethoxyflavone (a structural isomer), specific quantitative data for 3',4',5',5,7-Pentamethoxyflavanone's natural abundance is not explicitly detailed in the available literature. bucm.edu.cn Another study developed and validated an HPLC method with UV detection at 324 nm for the quantification of 3',4',5',5,7-pentamethoxyflavone (B192069) in mouse plasma and intestinal mucosa, demonstrating the suitability of this technique for determining its concentration in biological matrices. nih.gov However, comprehensive studies quantifying its exact percentage in various botanical sources remain an area for further research. A study on the leaves of Murraya paniculata found that the total content of seven major polymethoxylated flavonoids ranged from 12.688 mg/g to 54.997 mg/g, though the individual contribution of 3',4',5',5,7-Pentamethoxyflavanone to this total was not specified. researchgate.net

Chemical Synthesis and Structural Modifications of 3 ,4 ,5 ,5,7 Pentamethoxyflavanone and Analogues

Synthetic Pathways and Methodological Advancements for the Flavone (B191248) Core

The construction of the fundamental flavanone (B1672756) core is the cornerstone of synthesizing 3',4',5',5,7-Pentamethoxyflavanone and its analogues. Over the years, several methodologies have been developed, ranging from classic named reactions to modern catalytic systems.

The most prevalent and traditional route to flavanones begins with the Claisen-Schmidt condensation of an appropriately substituted 2'-hydroxyacetophenone (B8834) with a substituted benzaldehyde (B42025) under basic or acidic conditions. nih.govmdpi.com This reaction yields a 2'-hydroxychalcone (B22705) intermediate, which then undergoes an intramolecular cyclization to form the flavanone ring system. mdpi.com For the synthesis of 3',4',5',5,7-Pentamethoxyflavanone, this would involve the condensation of 2'-hydroxy-5',7'-dimethoxyacetophenone with 3,4,5-trimethoxybenzaldehyde.

Another classical approach is the Baker-Venkataraman rearrangement, which has been a staple for synthesizing various substituted flavones and can be adapted for flavanones. researchgate.net However, this multi-step method often requires the use of toxic reagents like pyridine. researchgate.net

Modern advancements have sought to improve the efficiency, yield, and environmental footprint of flavanone synthesis. One of the most widely applied methods for creating the related flavone structure involves the oxidative cyclization of o-hydroxychalcones using iodine in dimethyl sulfoxide (B87167) (DMSO). mdpi.comresearchgate.netmdpi.com This method is valued for its generally high yields and the ready availability of the chalcone (B49325) precursors. researchgate.net

More recent innovations include the use of palladium(II) catalysis, which enables a divergent synthesis of both flavones and flavanones from common 2′-hydroxydihydrochalcone intermediates. rsc.org This approach is notable for its atom economy, mild reaction conditions, and compatibility with a wide range of functional groups. rsc.org Furthermore, techniques such as microwave-assisted synthesis have been employed to expedite the cyclization of o-hydroxydibenzoylmethanes on solid supports like clay, offering a rapid and simple alternative. researchgate.net

Key Synthetic Pathways for the Flavanone/Flavone Core

| Method | Precursors | Key Intermediate | General Conditions | Reference |

|---|---|---|---|---|

| Claisen-Schmidt Condensation & Cyclization | 2'-Hydroxyacetophenone derivative, Benzaldehyde derivative | 2'-Hydroxychalcone | Base (e.g., NaOH, KOH) or acid catalysis, followed by cyclization. | nih.govmdpi.com |

| Baker-Venkataraman Rearrangement | 2'-Hydroxyacetophenone, Aromatic acid chloride/anhydride | 1,3-Diketone | Base (e.g., Pyridine, KOH) followed by acid-catalyzed cyclization. | researchgate.net |

| Oxidative Cyclization of Chalcones | o-Hydroxychalcone | None (direct conversion) | Iodine in DMSO at elevated temperatures. | mdpi.comresearchgate.netmdpi.com |

| Palladium(II)-Catalyzed Oxidative Cyclization | 2′-Hydroxydihydrochalcone | None (direct conversion) | Pd(II) catalyst under mild conditions. | rsc.org |

| Microwave-Assisted Synthesis | o-Hydroxydibenzoylmethane | None (direct conversion) | Solid clay surface with microwave irradiation. | researchgate.net |

Derivatization and Analogue Synthesis Strategies

The synthesis of analogues of 3',4',5',5,7-Pentamethoxyflavanone is crucial for structure-activity relationship (SAR) studies. These modifications typically involve altering the substitution patterns on the A and B aromatic rings or modifying the heterocyclic C ring. mdpi.com

A common strategy for creating a library of analogues is to start from a common acetophenone (B1666503) precursor and react it with a variety of substituted benzaldehydes. mdpi.comnih.gov For instance, in the synthesis of a series of 5,6,7-trimethoxyflavones, which are structurally related to the target compound, 2'-hydroxy-3,4,5-trimethoxyacetophenone was condensed with different benzaldehydes to introduce varied substituents on the B-ring. nih.gov Similarly, a series of flavanones was prepared with and without methoxy (B1213986) groups on the A-ring, while the B-ring carried various substituents at different positions to investigate their structural requirements. mdpi.com

The yields for these syntheses can vary widely, indicating a need for optimization for each specific analogue. mdpi.com For example, in one study, the formation of flavanones was found to be more effective when the corresponding benzaldehyde was substituted with an electron-withdrawing group at the 2-position. mdpi.com

Derivatization is also employed to create tools for biochemical investigations. A structure-activity relationship study on 3',4',5',5,7-pentamethoxyflavone (B192069) identified the 3'-position as a suitable point for modification without losing biological activity, leading to the synthesis of a photoaffinity labeling probe to identify its cellular targets. kent.ac.uk This highlights how synthetic derivatization can facilitate a deeper understanding of the compound's mechanism of action.

Examples of Synthesized Flavanone Analogues

| Analogue Description | A-Ring Precursor | B-Ring Precursor (Benzaldehyde) | Key Feature | Reference |

|---|---|---|---|---|

| 5,7-Dimethoxyflavanone Series | 2'-Hydroxy-4',6'-dimethoxyacetophenone | Various substituted benzaldehydes | Varied substitution on B-ring (e.g., methoxy, carboxyl). | mdpi.com |

| Flavanone Series (unsubstituted A-ring) | 2'-Hydroxyacetophenone | Various substituted benzaldehydes | Investigates the effect of B-ring substituents without A-ring methoxylation. | mdpi.com |

| Sinensetin (5,6,7,3',4'-Pentamethoxyflavone) | 2'-Hydroxy-3,4,5-trimethoxyacetophenone | 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) | A naturally occurring polymethoxyflavone. | nih.gov |

| Photoaffinity Probe of PMF | Core of 3',4',5',5,7-Pentamethoxyflavone | N/A (modification of existing structure) | Functional group added at the 3'-position for target identification. | kent.ac.uk |

Chemo-enzymatic Approaches in Synthesis

Chemo-enzymatic synthesis combines the versatility of chemical reactions with the high selectivity and mild reaction conditions of enzymatic catalysis. This hybrid approach has been effectively applied to the synthesis of flavanones and their derivatives, particularly for achieving stereoselectivity.

A notable example is the one-pot, stereoselective synthesis of (S)-flavanones through a chemo-enzymatic cascade. researchgate.net This process uses two different lipases promiscuously: porcine pancreas lipase (B570770) first catalyzes a cross-aldol condensation to form the chalcone intermediate, after which Mucor javanicus lipase catalyzes an unprecedented intramolecular oxa-Michael addition to cyclize the chalcone into the (S)-flavanone with high enantioselectivity. researchgate.net The sustainability of this system was enhanced by immobilizing the lipases, allowing for their reuse. researchgate.net

Enzymes are also used for specific structural modifications that can be challenging to achieve with conventional chemistry. For instance, marine-derived fungi have been used for the stereoselective reduction of flavanones to produce chiral flavan-4-ols, an important class of flavonoid derivatives. nih.gov

Another powerful chemo-enzymatic strategy involves a combination of chemical protection and enzymatic deprotection to synthesize specific flavonoid metabolites. An efficient synthesis of flavanone glucuronides, which are important human metabolites, was developed based on acetyl protection of the core structure, followed by selective enzymatic deprotection steps to yield the final product. acs.org Furthermore, enzymes like Novozym 435 (Candida antarctica lipase B) are used for the regioselective acylation of flavonoid glycosides, such as naringin, to produce new derivatives with enhanced properties. uc.pt

Chemo-enzymatic Methods in Flavanone Synthesis

| Method | Enzyme(s) Used | Reaction Type | Product Feature | Reference |

|---|---|---|---|---|

| One-Pot Cascade Synthesis | Porcine Pancreas Lipase, Mucor javanicus lipase | Aldol Condensation & Intramolecular oxa-Michael Addition | Stereoselective formation of (S)-Flavanones. | researchgate.net |

| Stereoselective Reduction | Marine-derived fungi (e.g., Acremonium sp.) | Reduction of flavanone carbonyl | Formation of chiral flavan-4-ols. | nih.gov |

| Metabolite Synthesis | Various (unspecified in abstract) | Enzymatic Deprotection | Synthesis of specific flavanone glucuronides. | acs.org |

| Derivative Synthesis | Novozym 435 (Candida antarctica lipase B) | Regioselective Acylation | Acylated flavonoid glycosides with modified lipophilicity. | uc.pt |

Pharmacological and Biological Activities of 3 ,4 ,5 ,5,7 Pentamethoxyflavanone

Antineoplastic and Cancer Chemopreventive Efficacy

3',4',5',5,7-Pentamethoxyflavanone has emerged as a compound of interest for its anticancer and cancer-preventive properties. kent.ac.uk Research has explored its ability to sensitize drug-resistant cancer cells, inhibit cancer cell growth, and modulate the development of precancerous lesions.

Sensitization of Chemoresistant Cancer Cells to Therapeutic Agents

A significant challenge in cancer treatment is the development of chemoresistance. Studies have shown that 3',4',5',5,7-Pentamethoxyflavanone can sensitize chemoresistant cancer cells to conventional therapeutic agents. medchemexpress.comnih.gov This activity is largely attributed to its ability to inhibit the Nrf2 pathway. medchemexpress.comnih.gov

In cisplatin-resistant A549 non-small cell lung cancer cells, 3',4',5',5,7-Pentamethoxyflavanone was found to reverse resistance to cisplatin (B142131). nih.govcaymanchem.com The expression levels of Nrf2 and its target genes were significantly higher in these resistant cells. nih.gov Treatment with 3',4',5',5,7-Pentamethoxyflavanone reduced Nrf2 expression, leading to a decrease in its downstream target genes and a subsequent increase in sensitivity to cisplatin, ultimately inducing apoptosis. nih.govnih.gov When Nrf2 was downregulated by siRNA, the reversal effect of the flavanone (B1672756) decreased, confirming the role of the Nrf2 pathway in this sensitization. nih.govnih.gov

| Cell Line | Therapeutic Agent | Effect of 3',4',5',5,7-Pentamethoxyflavanone | Mechanism of Action |

| A549/CDDP (Cisplatin-resistant) | Cisplatin | Sensitizes cells to cisplatin, induces apoptosis | Inhibition of Nrf2 pathway |

Anti-proliferative Effects on Human Cancer Cell Lines

Beyond its chemosensitizing effects, 3',4',5',5,7-Pentamethoxyflavanone exhibits direct anti-proliferative activity against various human cancer cell lines. caymanchem.com For instance, a related compound, 5-hydroxy-6,7,3',4',5'-pentamethoxyflavone, demonstrated selective cytotoxicity against monocytic lymphoma (U937), acute T cell leukemia (Jurkat), and chronic myelogenous leukemia (K562) cells, without affecting normal peripheral blood mononuclear cells. nih.gov This compound also showed significant anti-proliferative and pro-apoptotic effects against U937 acute myelogenous leukemia cells. nih.gov

Furthermore, research into the cellular targets of 3',4',5',5,7-Pentamethoxyflavanone in colorectal cancer has revealed its impact on gene expression related to the cell cycle. kent.ac.uk This suggests that the compound's anti-proliferative effects may be mediated through the regulation of cell cycle progression. kent.ac.uk

| Cancer Cell Line | Compound | Observed Effect |

| U937 (Monocytic Lymphoma) | 5-hydroxy-6,7,3',4',5'-pentamethoxyflavone | Selective cytotoxicity, anti-proliferative, pro-apoptotic |

| Jurkat (Acute T-cell Leukemia) | 5-hydroxy-6,7,3',4',5'-pentamethoxyflavone | Selective cytotoxicity |

| K562 (Chronic Myelogenous Leukemia) | 5-hydroxy-6,7,3',4',5'-pentamethoxyflavone | Selective cytotoxicity |

| Colorectal Cancer Cells | 3',4',5',5,7-Pentamethoxyflavanone | Changes in expression of genes associated with the cell cycle |

Modulation of Adenoma Development in Carcinogenesis Models

The development of colorectal cancer often follows a progression from benign adenomas. nih.gov Studies on analogues of 3',4',5',5,7-Pentamethoxyflavanone suggest a potential role in modulating this process. For example, the synthetic flavonol 3′,4′,5′-trimethoxyflavonol was shown to significantly reduce the small intestinal adenoma burden in ApcMin mice, a model for colorectal carcinogenesis. researchgate.net This effect was associated with an increase in p53 expression in the adenomas. researchgate.net While this research was not on the exact compound, it points to the potential of related polymethoxyflavonoids to interfere with the early stages of tumor development.

Anti-inflammatory Actions and Immunomodulatory Effects

In addition to its anticancer properties, 3',4',5',5,7-Pentamethoxyflavanone and its analogues exhibit notable anti-inflammatory and immunomodulatory activities. medchemexpress.comnih.gov These effects are crucial as inflammation is a key component of many chronic diseases, including cancer.

Inhibition of Pro-inflammatory Mediator Production (e.g., Nitric Oxide)

3',4',5',5,7-Pentamethoxyflavanone has been shown to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO). caymanchem.com In studies using RAW 264.7 macrophages and GES-1 cells stimulated with lipopolysaccharide (LPS), the compound effectively suppressed NO production. caymanchem.com This inhibition is significant as excessive NO production is implicated in inflammatory processes. nih.gov The mechanism often involves the downregulation of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. nih.govnih.gov

| Cell Line | Stimulant | Effect of 3',4',5',5,7-Pentamethoxyflavanone |

| RAW 264.7 Macrophages | LPS | Inhibition of Nitric Oxide (NO) production |

| GES-1 Cells | LPS | Inhibition of Nitric Oxide (NO) production |

Regulation of Inflammatory Gene Expression

The anti-inflammatory actions of 3',4',5',5,7-Pentamethoxyflavanone extend to the regulation of inflammatory gene expression. Research on related polymethoxyflavonoids has shed light on the underlying mechanisms. For instance, the compound 5, 7, 2', 4', 5'-pentamethoxyflavanone was found to significantly inhibit both the mRNA and protein levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in M1 polarized macrophages. nih.gov This effect was attributed to the downregulation of the p65 signaling pathway, a key transcription factor for M1 polarization. nih.gov

Furthermore, in colorectal cancer cells, 3',4',5',5,7-Pentamethoxyflavanone treatment led to changes in the expression of genes associated with the cellular response to stress and protein folding, suggesting an involvement in the unfolded protein response (UPR). kent.ac.uk The UPR is a cellular stress response pathway that can be activated by inflammatory signals.

| Compound | Cell Type | Effect on Gene Expression |

| 5, 7, 2', 4', 5'-pentamethoxyflavanone | M1 Macrophages | Inhibition of IL-1β, IL-6, TNF-α, and iNOS mRNA and protein expression |

| 3',4',5',5,7-Pentamethoxyflavanone | Colorectal Cancer Cells | Changes in expression of genes associated with the unfolded protein response (UPR) |

Metabolic Regulation and Anti-adipogenic Properties

3',4',5',5,7-Pentamethoxyflavanone (PMF) has demonstrated notable effects on metabolic regulation and the inhibition of fat cell formation (adipogenesis). nih.govucl.ac.uk These properties position it as a compound of interest in the study of obesity and related metabolic disorders.

Inhibition of Key Metabolic Enzymes (e.g., Pancreatic Lipase)

A key mechanism through which PMF exerts its anti-obesity effects is by inhibiting pancreatic lipase (B570770). nih.govucl.ac.uk This enzyme plays a crucial role in the digestion of dietary fats, breaking them down into smaller molecules that can be absorbed by the body. ucl.ac.uk

In vitro studies have shown that PMF inhibits crude porcine pancreatic lipase in a dose-dependent and competitive manner. nih.govucl.ac.uk Molecular docking studies further support this, revealing that PMF binds to the active site of pancreatic lipase. nih.govucl.ac.uk By blocking the action of this enzyme, PMF can effectively reduce the absorption of dietary fats, thereby contributing to its anti-obesity potential. nih.govucl.ac.uk

Reduction of Cellular Lipid Accumulation

Beyond its effects on fat digestion, PMF also directly impacts fat cells (adipocytes) to reduce the accumulation of lipids. nih.govucl.ac.ukcaymanchem.com In studies using 3T3-L1 pre-adipocytes, a common cell line for studying adipogenesis, PMF was found to decrease the accumulation of lipids and triglycerides in a concentration-dependent manner. nih.govucl.ac.ukcaymanchem.com

This reduction in lipid storage is achieved through the modulation of various genes involved in adipogenesis and lipogenesis (the formation of fat). nih.govucl.ac.uk PMF has been shown to lower the expression of key adipogenic and lipogenic genes, including: nih.govucl.ac.uk

Peroxisome proliferator-activated receptor-gamma (PPAR-γ)

CCAAT/enhancer-binding proteins α and β (C/EBPα and C/EBPβ)

Sterol regulatory element-binding protein 1 (SREBF1)

Fatty acid synthase (FASN)

Adipocyte binding protein 2 (aP2)

Leptin

Furthermore, PMF has been observed to enhance the expression of adiponectin mRNA and promote lipolysis (the breakdown of stored fats) by increasing the expression of lipolytic genes such as adipose triglyceride lipase (ATGL), hormone-sensitive lipase (HSL), and monoglyceride lipase (MAGL) in mature adipocytes. nih.govucl.ac.uk An in vivo study using a zebrafish model further confirmed the anti-obesogenic effects of PMF, showing reductions in blood glucose, plasma triglycerides, total cholesterol, and hepatic low-density lipoproteins (LDL). nih.gov

Table 1: Effects of 3',4',5',5,7-Pentamethoxyflavanone on Lipid Metabolism

| Activity | Effect | Mechanism | Supporting Evidence |

|---|---|---|---|

| Pancreatic Lipase Inhibition | Dose-dependent, competitive inhibition | Binds to the active site of pancreatic lipase | In vitro studies with porcine pancreatic lipase, molecular docking studies nih.govucl.ac.uk |

| Reduction of Lipid Accumulation | Decreased lipid and triglyceride accumulation in adipocytes | Downregulation of adipogenic and lipogenic genes (PPAR-γ, C/EBPα/β, SREBF1, FASN, aP2, leptin) | Studies on 3T3-L1 pre-adipocytes nih.govucl.ac.ukcaymanchem.com |

| Promotion of Lipolysis | Increased breakdown of stored fats | Enhanced expression of lipolytic genes (ATGL, HSL, MAGL) and adiponectin mRNA | Studies on mature 3T3-L1 adipocytes nih.govucl.ac.uk |

| In Vivo Anti-Obesity Effects | Reduced blood glucose, triglycerides, cholesterol, and LDL | Suppression of hepatic adipogenic and lipogenic gene expression, promotion of lipid catabolism | Zebrafish model study nih.gov |

Antioxidant Properties and Reactive Oxygen Species Scavenging

Flavonoids, as a class of compounds, are recognized for their antioxidant capabilities, which involve scavenging free radicals and modulating cellular signaling pathways. ontosight.ai While some research indicates that 3',5',7',3',4'-pentamethoxyflavone (a related compound) may be a poor antioxidant agent itself, it can still protect DNA from oxidative damage. nih.gov

Direct Radical Scavenging Mechanisms

The antioxidant activity of flavonoids is often attributed to their ability to donate a hydrogen atom, which neutralizes free radicals. nih.gov The arrangement of hydroxyl and methoxy (B1213986) groups on the flavonoid structure is a key determinant of this activity. ontosight.aimdpi.com While specific studies on the direct radical scavenging mechanisms of 3',4',5',5,7-pentamethoxyflavanone are limited, the general principles of flavonoid antioxidant activity suggest it may contribute to cellular protection against oxidative stress. biosynth.comontosight.ai

Indirect Antioxidant Enzyme Modulation

In addition to direct scavenging, PMF has been shown to exert antioxidant effects by modulating the body's own antioxidant defense systems. An in vivo study in a zebrafish model demonstrated that PMF administration mitigated oxidative stress by lowering levels of malondialdehyde (MDA) and nitric oxide (NO). nih.gov This was accompanied by an increase in the activities of key antioxidant enzymes: nih.gov

Superoxide dismutase (SOD)

Catalase (CAT)

Glutathione peroxidase (GSH-Px)

Glutathione S-transferase (GST)

Furthermore, PMF has been found to inhibit the transactivation of nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of the antioxidant response, in a reporter assay using HEK293T cells. caymanchem.commedchemexpress.com

Other Documented Biological Activities

Beyond its metabolic and antioxidant effects, 3',4',5',5,7-Pentamethoxyflavanone has been investigated for a range of other biological activities:

Anti-inflammatory Effects: PMF has been shown to inhibit the production of nitric oxide (NO) induced by lipopolysaccharide (LPS) in RAW 264.7 macrophages and GES-1 cells. caymanchem.com

Anticancer and Chemopreventive Properties: Research suggests that PMF possesses anticancer and chemopreventive properties, particularly in colorectal cancer. kent.ac.uk It has been shown to sensitize cisplatin-resistant A549 non-small cell lung cancer cells to the chemotherapeutic agent cisplatin by inhibiting the Nrf2 pathway. caymanchem.com

Neuroprotective Effects: In an obese zebrafish model, PMF exhibited neuroprotective properties by increasing the levels of brain-derived neurotrophic factor (BDNF) and its receptor, tropomyosin receptor kinase B2 (TrkB2). nih.gov

Blood Glucose Regulation: In a rat model of diabetes induced by streptozotocin (B1681764), PMF was found to decrease blood glucose levels and reduce renal fibrosis. caymanchem.com

Antidiabetic Potential and Renal Fibrosis Attenuation

A thorough review of available scientific literature reveals a notable absence of direct research on the antidiabetic potential of 3',4',5',5,7-Pentamethoxyflavanone. Consequently, there are no published studies investigating its specific effects on glucose metabolism, insulin (B600854) sensitivity, or other related parameters characteristic of diabetes mellitus.

Similarly, there is no direct scientific evidence or research dedicated to the effects of 3',4',5',5,7-Pentamethoxyflavanone on the attenuation of renal fibrosis. The pathological process of renal fibrosis, a final common pathway for most chronic kidney diseases, has not been studied in the context of this specific flavanone.

It is important to note that while research exists for structurally similar compounds, such as certain pentamethoxyflavones, those findings cannot be extrapolated to 3',4',5',5,7-Pentamethoxyflavanone due to differences in their core chemical structures which can lead to significantly different biological activities. As such, no detailed research findings or data tables on the antidiabetic and renal fibrosis attenuating properties of 3',4',5',5,7-Pentamethoxyflavanone can be presented.

Neuroprotective Research Avenues

An extensive search of scientific databases and research publications indicates that there are currently no specific studies focused on the neuroprotective research avenues of 3',4',5',5,7-Pentamethoxyflavanone. The potential of this compound to protect nerve cells from damage or degeneration induced by various factors, such as oxidative stress, neuroinflammation, or excitotoxicity, remains an unexplored area of investigation.

Therefore, no detailed research findings or data tables concerning the neuroprotective effects of 3',4',5',5,7-Pentamethoxyflavanone are available at this time. The exploration of its activity on neural cell lines, animal models of neurodegenerative diseases, or its interaction with neurobiological pathways has not been reported in the peer-reviewed scientific literature.

Mechanisms of Molecular and Cellular Action of 3 ,4 ,5 ,5,7 Pentamethoxyflavanone

Modulation of the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that plays a central role in the cellular defense against oxidative stress by regulating the expression of numerous cytoprotective genes. nih.govnih.gov 3',4',5',5,7-Pentamethoxyflavanone has been shown to be a potent inhibitor of the Nrf2 pathway. medchemexpress.comnih.gov

Inhibition of Nrf2 Transactivation

Research indicates that 3',4',5',5,7-Pentamethoxyflavanone can inhibit the transactivation of Nrf2. caymanchem.com This inhibitory action disrupts the normal function of the Nrf2 signaling pathway. Studies using reporter assays in HEK293T cells demonstrated that this compound, at concentrations of 10, 25, or 50 µM, effectively inhibits Nrf2 transactivation. caymanchem.com By preventing Nrf2 from activating its target genes, the compound can modulate cellular responses to oxidative stress.

Downregulation of Nrf2 Target Genes (e.g., GCLC, HO-1, NQO1)

As a consequence of inhibiting Nrf2, 3',4',5',5,7-Pentamethoxyflavanone leads to the downregulation of Nrf2 target genes. nih.govnih.gov In cisplatin-resistant A549 lung cancer cells, which exhibit high levels of Nrf2, treatment with this flavanone (B1672756) resulted in reduced expression of Nrf2 and its downstream target genes, including glutamate-cysteine ligase catalytic subunit (GCLC), heme oxygenase-1 (HO-1), and NAD(P)H quinone dehydrogenase 1 (NQO1). nih.govnih.gov This downregulation of antioxidant and detoxification enzymes is a key aspect of the compound's mechanism.

Role in Overcoming Chemotherapeutic Resistance

The overexpression of Nrf2 and its target genes is a known mechanism of resistance to chemotherapy in cancer cells. nih.govnih.gov 3',4',5',5,7-Pentamethoxyflavanone has demonstrated the ability to sensitize chemoresistant cancer cells to chemotherapeutic agents by inhibiting the Nrf2 pathway. medchemexpress.comnih.gov For instance, it has been shown to sensitize cisplatin-resistant A549 non-small cell lung cancer cells to the effects of cisplatin (B142131). nih.govcaymanchem.com By downregulating the Nrf2 signaling pathway, the compound helps to reverse the drug-resistant phenotype, suggesting its potential as an adjuvant in chemotherapy. nih.gov

Table 1: Effect of 3',4',5',5,7-Pentamethoxyflavanone on Nrf2 Pathway and Chemosensitivity

| Cell Line | Treatment | Key Molecular Effect | Outcome |

| Cisplatin-resistant A549 | 3',4',5',5,7-Pentamethoxyflavanone | Reduced Nrf2 expression and downregulation of GCLC, HO-1, NQO1. nih.govnih.gov | Sensitization to cisplatin, induction of apoptosis. nih.gov |

| HEK293T | 3',4',5',5,7-Pentamethoxyflavanone (10, 25, 50 µM) | Inhibition of Nrf2 transactivation. caymanchem.com | Reduced Nrf2-mediated gene expression. |

Impact on Cellular Enzyme Activities

Beyond its effects on signaling pathways, 3',4',5',5,7-Pentamethoxyflavanone also directly influences the activity of several cellular enzymes.

Inhibition of Enzymes Involved in Eicosanoid Generation (e.g., Phospholipase A2, Cyclooxygenases, Lipoxygenases)

Eicosanoids are signaling molecules derived from the oxidation of arachidonic acid and are involved in inflammation. The enzymes phospholipase A2 (PLA2), cyclooxygenases (COXs), and lipoxygenases (LOXs) are central to their production. nih.govmdpi.com Flavonoids, as a class, are known to inhibit these enzymes. d-nb.info While direct studies on 3',4',5',5,7-pentamethoxyflavanone's inhibition of these specific enzymes are not extensively detailed in the provided context, the general activity of flavonoids suggests a potential for such inhibitory action. The inhibition of PLA2 is considered a potent anti-inflammatory strategy as it is the initial step in the generation of both eicosanoids and platelet-activating factor. nih.gov Similarly, dual inhibition of COX-2 and 5-LOX is a therapeutic approach for developing anti-inflammatory drugs with fewer side effects. d-nb.info

Interference with ATPase Activity in Drug Resistance Reversal

While the provided search results focus heavily on the Nrf2 pathway in overcoming chemotherapeutic resistance, the potential for interference with ATPase activity is another mechanism by which flavonoids can reverse drug resistance. However, specific data on 3',4',5',5,7-pentamethoxyflavanone's direct impact on ATPase activity in this context is not available in the provided search results.

Modulation of Xanthine (B1682287) Oxidase

Xanthine oxidase (XO) is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.gov Overproduction of uric acid can lead to hyperuricemia, a primary cause of gout. nih.gov Consequently, the inhibition of xanthine oxidase is a key therapeutic strategy for managing this condition. youtube.com

While direct studies on 3',4',5',5,7-Pentamethoxyflavanone are limited, extensive research has been conducted on the broader class of flavonoids and their inhibitory effects on xanthine oxidase. nih.gov The structure-activity relationship for these compounds indicates that planar flavones and flavonols with specific hydroxyl group placements are potent inhibitors of XO. nih.govmdpi.com The presence of methoxy (B1213986) groups, a defining feature of PMFs, is also known to influence this inhibitory activity. mdpi.com The mechanism of inhibition is often attributed to the flavonoid binding to the enzyme's active site, thereby hindering the entry of the substrate. researchgate.net Given that polyphenols like flavonoids are recognized for their xanthine oxidase inhibitory potential, compounds within the polymethoxyflavonoid class may possess similar capabilities. mdpi.comfrontiersin.org

Influence on Matrix Metalloproteinase-1 (MMP-1) Expression

Matrix metalloproteinases (MMPs) are a family of zinc-dependent enzymes responsible for the degradation of extracellular matrix components. nih.gov MMP-1, specifically, initiates the breakdown of interstitial collagens and plays a significant role in physiological tissue remodeling as well as in pathological processes like photoaging and cancer cell invasion. nih.gov

Research has demonstrated that polymethoxyflavonoids can modulate the expression of MMP-1. A study using a PMF mixture extracted from orange peels showed that it could suppress the expression of MMP-1 induced by UVB radiation in human keratinocytes. nih.gov This suppressive effect was linked to the inhibition of the c-jun N-terminal kinase (JNK) signaling pathway, which is involved in the transcriptional regulation of the MMP-1 gene. nih.gov In another study, the PMF sudachitin (B1252863) was found to reduce the production of both MMP-1 and MMP-3 in human periodontal ligament cells. nih.gov While a different pentamethoxyflavone was shown to inhibit the expression of MMP-9, a related metalloproteinase, its specific effect on MMP-1 was not detailed. nih.gov These findings suggest that compounds within the PMF class can influence the expression of MMP-1, an important factor in tissue integrity.

Regulation of Gene Expression and Cell Signaling Pathways

3',4',5',5,7-Pentamethoxyflavanone and related PMFs exert significant biological effects by intervening in complex cell signaling cascades and modulating the expression of critical genes. These interactions are fundamental to their anti-inflammatory and anti-cancer properties.

A hallmark of the anti-inflammatory activity of PMFs is their ability to suppress the expression of pro-inflammatory genes. In cellular models, particularly in macrophages stimulated with inflammatory agents like lipopolysaccharide (LPS), various PMFs have been shown to inhibit the production and gene expression of key inflammatory mediators. researchgate.netspandidos-publications.com This includes enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). researchgate.netresearchgate.net The suppression of these genes occurs at the transcriptional level, preventing the synthesis of the proteins that drive the inflammatory response. spandidos-publications.comdushenkov.com

| Gene Product | Effect | Model System | Reference |

|---|---|---|---|

| iNOS (inducible Nitric Oxide Synthase) | Expression Suppressed | LPS-stimulated RAW 264.7 Macrophages | spandidos-publications.comresearchgate.net |

| COX-2 (Cyclooxygenase-2) | Expression Suppressed | LPS-stimulated RAW 264.7 Macrophages | spandidos-publications.comresearchgate.net |

| TNF-α (Tumor Necrosis Factor-alpha) | Production and mRNA Expression Inhibited | LPS-stimulated RAW 264.7 Macrophages | researchgate.netresearchgate.net |

| IL-1β (Interleukin-1-beta) | Production and mRNA Expression Inhibited | LPS-stimulated RAW 264.7 Macrophages | researchgate.netresearchgate.net |

| IL-6 (Interleukin-6) | Production and mRNA Expression Inhibited | LPS-stimulated RAW 264.7 Macrophages | researchgate.net |

The nuclear factor-kappa B (NF-κB) signaling pathway is a master regulator of genes involved in inflammation, immunity, and cell survival. xjtu.edu.cn Its activation is a critical step in the inflammatory process and is implicated in tumorigenesis. nih.gov Several studies have shown that PMFs are potent inhibitors of the NF-κB pathway. nih.govspandidos-publications.comnih.gov

The primary mechanism of inhibition involves preventing the activation of the IκB kinase (IKK) complex. nih.govnih.gov This, in turn, blocks the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. spandidos-publications.comnih.gov By stabilizing IκBα, PMFs prevent the p65 subunit of NF-κB from translocating to the nucleus. spandidos-publications.comnih.gov This abrogation of nuclear translocation effectively halts NF-κB-dependent gene expression, explaining the observed downregulation of pro-inflammatory cytokines and enzymes like COX-2. nih.govnih.gov

The NOD-, LRR-, and pyrin domain-containing protein 3 (NLRP3) inflammasome is a multi-protein complex in the cytoplasm that plays a crucial role in the innate immune system. nih.govnih.gov Upon activation by various danger signals, it triggers the maturation and release of highly pro-inflammatory cytokines IL-1β and IL-18. frontiersin.orgresearchgate.net

While direct evidence for 3',4',5',5,7-Pentamethoxyflavanone is not available, research on other flavonoids provides insight into potential mechanisms. Flavonoids such as apigenin (B1666066) and kaempferol (B1673270) have been shown to inhibit NLRP3 inflammasome activation. nih.govresearchgate.net A key mechanism identified is the inhibition of the oligomerization of ASC (apoptosis-associated speck-like protein containing a CARD), an essential adaptor protein for inflammasome assembly. nih.govresearchgate.net Furthermore, polyphenols can modulate NLRP3 inflammasome activity by regulating upstream pathways, including the NF-κB signaling pathway (which primes the inflammasome by upregulating NLRP3 expression) and by reducing oxidative stress. nih.govnih.gov A novel activator of the Nrf2 pathway was shown to inhibit the NLRP3 inflammasome, and since 3',4',5',5,7-Pentamethoxyflavone (B192069) has been identified as an Nrf2 pathway inhibitor, its interaction with this system is complex. medchemexpress.comwustl.edu

Oncogenes and tumor-suppressor genes are two critical classes of genes that control cell growth and division. cancer.orgyoutube.com Proto-oncogenes normally promote cell growth, but when mutated, they can become oncogenes that drive uncontrolled proliferation. youtube.com Tumor suppressor genes, conversely, slow down cell division and induce cell death (apoptosis) when necessary; their inactivation can also lead to cancer. youtube.comnih.gov

Research into PMFs has revealed mechanisms that influence the expression and function of genes related to cancer development. A study on a novel pentamethoxyflavone demonstrated that by inhibiting the NF-κB pathway, it suppressed the expression of NF-κB-regulated gene products that mediate cell survival and are often anti-apoptotic, such as XIAP, survivin, and Bcl-xL. nih.govnih.gov It also inhibited the expression of cyclin D1, a key protein that promotes progression through the cell cycle. nih.gov Other related methoxyflavones have been shown to induce cell cycle arrest, a process tightly regulated by tumor suppressor proteins like p53. nih.govnih.govnih.gov By downregulating survival signals and promoting cell cycle arrest, these compounds can sensitize cancer cells to apoptosis. nih.govnih.gov For instance, 3',4',5',5,7-Pentamethoxyflavone has been shown to sensitize chemoresistant cancer cells to chemotherapeutic agents by inhibiting the Nrf2 pathway. medchemexpress.com

| Target Gene Product/Pathway | Function | Effect of PMF | Reference |

|---|---|---|---|

| XIAP, Survivin, Bcl-xL | Cell Survival (Anti-apoptotic) | Expression Suppressed | nih.gov |

| Cyclin D1 | Cell Cycle Proliferation | Expression Suppressed | nih.gov |

| MAPK and Akt Signaling | Cell Proliferation and Survival | Phosphorylation Reduced / Pathway Suppressed | nih.gov |

| Cell Cycle | Regulation of Cell Division | Arrest Induced (e.g., G2/M or Sub-G1) | nih.govnih.gov |

| Nrf2 Pathway | Chemoresistance | Inhibited | medchemexpress.com |

Induction of Cellular Apoptosis and Cell Cycle Modulation

The pentamethoxylated flavone (B191248), 3',4',5',5,7-Pentamethoxyflavone (PMF), has demonstrated notable effects on the regulation of cell death and division, particularly in cancer cell lines. Research indicates that this compound can induce apoptosis, or programmed cell death, and modulate the cell cycle, key processes in controlling cell proliferation.

In studies on cisplatin-resistant non-small cell lung cancer (A549/CDDP) cells, PMF was shown to significantly induce apoptosis when used in combination with the chemotherapeutic drug cisplatin. researchgate.netbiocrick.com This suggests that PMF can sensitize resistant cancer cells to treatment. The mechanism behind this sensitization and apoptosis induction is linked to the downregulation of the Nrf2 signaling pathway. researchgate.netbiocrick.com

Furthermore, RNA sequencing of colorectal cancer cells treated with PMF revealed changes in the expression of genes associated with the cell cycle. kent.ac.uk This indicates that PMF can interfere with the normal progression of cell division, a hallmark of its anticancer potential. While the precise phases of the cell cycle affected by this specific pentamethoxyflavone are a subject of ongoing research, related flavonoid compounds have been shown to cause cell cycle arrest at various checkpoints. For instance, 5,6-dihydroxy-3,7,4'-trimethoxyflavonol induces G2/M arrest in hepatocellular carcinoma cells.

The pro-apoptotic and cell cycle modulating effects of PMF are summarized in the table below:

| Cell Line | Effect | Associated Pathways/Markers |

| Cisplatin-resistant A549 (A549/CDDP) | Sensitization to cisplatin-induced apoptosis | Downregulation of Nrf2 and its target genes (GCLC, HO-1, NQO1) |

| Colorectal Cancer Cells | Altered expression of cell cycle-related genes | Not specified |

Interactions with Protein Folding and Cellular Stress Response Pathways

3',4',5',5,7-Pentamethoxyflavone has been identified as a modulator of cellular stress response pathways, particularly those related to protein folding and oxidative stress. The cellular response to stress is a critical factor in cell survival and function, and its modulation by PMF is a key aspect of the compound's biological activity.

A significant finding is the interaction of PMF with the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. researchgate.netbiocrick.comcaymanchem.commedchemexpress.com Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, playing a crucial role in the defense against oxidative stress. researchgate.net In cisplatin-resistant A549 cells, which exhibit higher levels of Nrf2 and its target genes, PMF treatment led to the downregulation of this pathway. researchgate.netbiocrick.com This inhibition of the Nrf2 pathway is a primary mechanism by which PMF reverses chemotherapy resistance and sensitizes cells to cisplatin. researchgate.netbiocrick.com

In addition to the Nrf2 pathway, research on colorectal cancer cells has linked PMF to the unfolded protein response (UPR). kent.ac.uk The UPR is a cellular stress response that is activated by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum. kent.ac.uk Pathway analysis of proteins interacting with a PMF-based probe identified key proteins involved in the cellular response to stress and protein folding, suggesting that PMF's mechanism of action involves the modulation of the UPR. kent.ac.uk This is further supported by RNA sequencing data showing changes in the expression of UPR-associated genes in cells exposed to the flavone. kent.ac.uk

The interactions of PMF with cellular stress response pathways are detailed in the table below:

| Pathway | Effect of PMF | Cellular Context | Key Interacting Proteins/Genes |

| Nrf2 Pathway | Inhibition/Downregulation | Cisplatin-resistant A549 cells | Nrf2, GCLC, HO-1, NQO1 |

| Unfolded Protein Response (UPR) | Modulation of gene expression | Colorectal cancer cells | Proteins involved in cellular response to stress and protein folding |

Structure Activity Relationship Sar Studies of 3 ,4 ,5 ,5,7 Pentamethoxyflavanone and Flavone Derivatives

The biological and chemical activities of flavonoids, including 3',4',5',5,7-Pentamethoxyflavanone, are intimately linked to their molecular structure. Structure-Activity Relationship (SAR) studies are crucial in elucidating the specific structural features that govern their efficacy and mechanism of action. These studies involve systematic modifications of the flavonoid scaffold and evaluation of the resulting changes in biological activity.

Pharmacokinetics, Metabolism, and Bioavailability of 3 ,4 ,5 ,5,7 Pentamethoxyflavanone

Absorption and Distribution Profiles in Biological Systems

Following oral administration in mice, 3',4',5',5,7-Pentamethoxyflavanone (PMF) is absorbed and distributed to various tissues. Studies have shown that after a single oral dose, PMF can be detected in plasma and several organs. nih.gov The presence of methoxy (B1213986) groups on the flavone (B191248) structure is thought to contribute to its metabolic stability, leading to higher plasma concentrations and area under the plasma concentration versus time curve (AUC) when compared to its hydroxylated counterparts. nih.gov

An HPLC method has been developed and validated for the measurement of PMF in mouse plasma and intestinal mucosa. nih.gov This method allowed for the determination of steady-state concentrations in mice that received PMF in their diet. nih.gov The median plasma concentration was found to be 1.08 nmol/mL, while the concentration in the intestinal mucosa was significantly higher at 108.5 nmol/g. nih.gov This suggests that PMF is well-absorbed and accumulates in the intestinal tissue.

Further research on a similar compound, 5,7-dimethoxyflavone (B190784) (5,7-DMF), after a single oral dose in mice, showed that maximal concentrations in plasma and tissues were reached within 30 minutes. uiowa.edu The compound was found to be most abundant in the gut, followed by the liver, kidney, and other tissues, indicating extensive tissue distribution. uiowa.edu While this data is for a related compound, it provides insight into the likely rapid absorption and wide distribution of polymethoxyflavones like PMF.

Table 1: Steady-State Concentrations of 3',4',5',5,7-Pentamethoxyflavanone in Mice

| Tissue | Median Concentration |

| Plasma | 1.08 nmol/mL |

| Intestinal Mucosa | 108.5 nmol/g |

This table is based on data from a study where mice received PMF (0.2%, w/w) in their diet. nih.gov

Identification and Characterization of Major Metabolites (e.g., Mono-O-desmethyl PMF, Glucuronides, Sulfonates)

The metabolism of 3',4',5',5,7-Pentamethoxyflavanone (PMF) in biological systems leads to the formation of several key metabolites. In studies involving mice, the major metabolites identified in plasma, liver, and intestinal tissue include a mono-O-desmethyl PMF and several isomeric mono-O-desmethyl PMF glucuronides and sulfonates. nih.gov

The process of demethylation, where a methyl group is removed, is a primary step. This is followed by conjugation reactions, specifically glucuronidation and sulfation, which attach glucuronic acid or sulfate (B86663) groups to the molecule. These conjugation processes increase the water solubility of the compound, facilitating its excretion from the body. fiveable.meyoutube.com

The identification of these metabolites is typically carried out using techniques like high-performance liquid chromatography coupled with mass spectrometry (HPLC/MS/MS). nih.gov This analytical method allows for the separation and structural characterization of the parent compound and its various metabolic products.

Table 2: Major Metabolites of 3',4',5',5,7-Pentamethoxyflavanone Identified in Murine Models

| Metabolite Type | Specific Metabolites Identified |

| Demethylated Metabolite | Mono-O-desmethyl PMF |

| Glucuronide Conjugates | Isomeric mono-O-desmethyl PMF glucuronides |

| Sulfate Conjugates | Isomeric mono-O-desmethyl PMF sulfonates |

This table summarizes the findings from in vivo metabolism studies in mice. nih.gov

Pathways of Phase I and Phase II Metabolism

The metabolism of xenobiotics, including flavonoids like 3',4',5',5,7-Pentamethoxyflavanone (PMF), generally occurs in two phases: Phase I and Phase II. fiveable.meyoutube.com

Phase I Metabolism: This phase involves reactions such as oxidation, reduction, and hydrolysis, which introduce or expose functional groups on the parent compound. fiveable.meyoutube.com For PMF, the key Phase I reaction is O-demethylation, the removal of a methyl group from a methoxy moiety. nih.gov This reaction is primarily catalyzed by the cytochrome P450 (CYP) family of enzymes, which are abundant in the liver. nih.govnih.gov The 3′ and 4′ positions on the B-ring of the flavonoid structure are often primary sites for such biotransformation. nih.gov

Phase II Metabolism: Following Phase I, the modified compound undergoes Phase II conjugation reactions. fiveable.meyoutube.com These reactions involve the attachment of endogenous polar molecules to the functional groups introduced in Phase I, further increasing their water solubility for excretion. fiveable.me For the mono-O-desmethyl metabolites of PMF, the principal Phase II pathways are glucuronidation and sulfation. nih.gov

Glucuronidation: This process is catalyzed by UDP-glucuronosyltransferases (UGTs) and involves the addition of glucuronic acid. fiveable.menih.gov

Sulfation: This reaction is mediated by sulfotransferases (SULTs) and adds a sulfate group. fiveable.menih.gov

In vitro studies using murine and human liver fractions have shown that the metabolic removal of PMF is slower compared to its hydroxylated analog, tricin, suggesting that the methoxy groups confer a degree of metabolic stability. nih.gov The maximal velocity (Vmax) for the generation of tricin's glucuronide or sulfonate conjugates was found to be significantly higher than that for the production of mono-O-desmethyl PMF glucuronides or sulfonates. nih.gov

Influence of Metabolism on Bioactivity and In Vivo Efficacy

The metabolism of 3',4',5',5,7-Pentamethoxyflavanone (PMF) can significantly impact its biological activity and effectiveness in the body. The conversion of the parent compound into its metabolites can either lead to a decrease (detoxification) or an enhancement of its pharmacological effects.

For many polymethoxyflavones (PMFs), the presence of hydroxyl groups, often introduced through metabolism, is crucial for their bioactivity. acs.org For instance, studies on other PMFs like nobiletin (B1679382) have shown that its demethylated metabolites exhibit stronger inhibitory effects on cancer cell growth compared to the parent compound. acs.org This suggests that the mono-O-desmethyl metabolites of PMF could potentially have enhanced bioactivity.

The process of metabolism, particularly the Phase I demethylation, can therefore be seen as a bioactivation step. The subsequent Phase II conjugation reactions, while facilitating excretion, may reduce the immediate bioactivity of the metabolites. However, some glucuronide conjugates can be hydrolyzed back to the active form by enzymes like β-glucuronidases in tissues such as the intestine, potentially leading to a prolonged local effect. fiveable.me

Advanced Research Methodologies and Target Identification for 3 ,4 ,5 ,5,7 Pentamethoxyflavanone

In Vitro Cellular Models for Efficacy and Mechanistic Investigations

In vitro cellular models are fundamental in the preclinical evaluation of 3',4',5',5,7-Pentamethoxyflavanone (PMF), providing critical insights into its efficacy and mechanisms of action. These models utilize a variety of human cancer cell lines to assess the compound's potential as a therapeutic agent.

One key area of investigation is the effect of PMF on chemoresistant cancer cells. For instance, studies have utilized cisplatin-resistant A549 non-small cell lung cancer (NSCLC) cells to demonstrate that PMF can sensitize these resistant cells to conventional chemotherapeutic agents like cisplatin (B142131). caymanchem.com This sensitizing effect is attributed to the inhibition of the Nrf2 pathway, a critical regulator of cellular resistance to oxidative stress and chemotherapeutic drugs. caymanchem.commedchemexpress.com

Further research has employed other cancer cell lines, including those for colorectal cancer, to explore the broader anti-cancer and chemopreventive properties of PMF. kent.ac.uk In these studies, various cellular assays are used to measure key cancer-related processes. For example, cell viability assays determine the concentration at which PMF inhibits cancer cell growth, while apoptosis assays reveal whether the compound induces programmed cell death.

The anti-inflammatory properties of PMF have also been investigated using in vitro models. RAW 264.7 macrophages and GES-1 gastric epithelial cells have been used to show that PMF can inhibit the production of nitric oxide (NO) induced by lipopolysaccharide (LPS), a key inflammatory mediator. caymanchem.com

Moreover, the impact of PMF on metabolic processes has been studied in 3T3-L1 adipocytes, where it has been shown to reduce lipid accumulation in a concentration-dependent manner, suggesting a potential role in managing obesity-related conditions. caymanchem.com Mechanistic insights are further gained through reporter assays, such as those using HEK293T cells to demonstrate the inhibition of nuclear factor erythroid 2-related factor 2 (Nrf2) transactivation. caymanchem.com

Collectively, these in vitro studies across a range of cell lines provide a comprehensive initial assessment of PMF's therapeutic potential and underlying molecular mechanisms.

In Vivo Preclinical Models for Therapeutic Potential Assessment

Following promising in vitro results, in vivo preclinical models are employed to evaluate the therapeutic potential of 3',4',5',5,7-Pentamethoxyflavanone in a whole-organism context. These models, typically involving rodents or other small animals, are crucial for understanding the compound's physiological effects, including its efficacy, and potential for translation into clinical applications.

One significant area of in vivo research has been the investigation of PMF's anti-diabetic properties. In a rat model of diabetes induced by streptozotocin (B1681764) (STZ), administration of PMF was found to decrease blood glucose levels and reduce renal fibrosis, indicating its potential to mitigate diabetic complications. caymanchem.com

The anti-obesity effects of PMF have been explored in an obese zebrafish model. nih.govresearchgate.net These studies demonstrated that PMF administration led to reductions in key metabolic markers, including blood glucose, plasma triglycerides, and total cholesterol. nih.gov Mechanistically, PMF was shown to suppress the expression of genes involved in fat production (adipogenesis and lipogenesis) in the liver, while promoting the breakdown of lipids. nih.gov This was achieved through the activation of peroxisome proliferator-activated receptor-alpha (PPAR-α) and its downstream enzymes. nih.gov Furthermore, PMF was observed to suppress food intake by modulating the expression of genes that regulate appetite. nih.gov

In the context of cancer research, while direct in vivo efficacy studies on tumors are a logical next step, the current focus has been on elucidating the mechanism of action. Research on colorectal cancer has highlighted the potential for synthetic modifications of PMF to improve its properties for in vivo applications, such as enhancing its aqueous solubility and binding affinity to target proteins, which would be necessary for effective anticancer treatment. kent.ac.uk

These in vivo studies provide critical evidence for the therapeutic potential of PMF in complex diseases like diabetes and obesity and lay the groundwork for future investigations into its anticancer effects in living organisms.

Omics-based Approaches (e.g., Mass Spectrometry Proteomics, RNA Sequencing) for Target Elucidation

To unravel the molecular mechanisms underlying the biological activities of 3',4',5',5,7-Pentamethoxyflavanone (PMF), researchers have turned to powerful omics-based approaches. These high-throughput techniques, including mass spectrometry-based proteomics and RNA sequencing (RNA-seq), allow for a global and unbiased analysis of changes in proteins and gene expression within cells upon treatment with PMF.

Mass Spectrometry Proteomics: This technique is instrumental in identifying the direct cellular protein targets of PMF. In studies investigating the anticancer properties of PMF in colorectal cancer (CRC) cells, pull-down experiments coupled with mass spectrometry proteomics were employed. kent.ac.uk This approach led to the identification of members of the RAB subfamily of small GTPases as potential protein targets of PMF. kent.ac.uk Pathway analysis of the identified interacting proteins revealed their involvement in cellular stress response and protein folding, suggesting that PMF may exert its effects by modulating the unfolded protein response (UPR). kent.ac.uk

RNA Sequencing (RNA-seq): RNA-seq provides a comprehensive snapshot of the transcriptome, revealing how PMF alters gene expression patterns. In CRC cells treated with PMF, RNA-seq analysis showed significant changes in the expression of genes associated with the cell cycle and the UPR. kent.ac.uk This transcriptomic data complements the proteomic findings, reinforcing the hypothesis that the UPR is a key pathway affected by PMF. kent.ac.uk

The integration of these omics technologies provides a more complete picture of the cellular response to PMF. The identification of specific protein targets through proteomics, combined with the understanding of downstream gene expression changes from RNA-seq, is crucial for elucidating the compound's mechanism of action. kent.ac.uk These findings are not only important for validating PMF as a potential therapeutic agent but also for guiding future efforts to synthesize more potent and selective derivatives. kent.ac.uk

Development and Application of Photoaffinity Labeling Probes for Target Identification

A significant challenge in drug discovery is the precise identification of the cellular targets through which a bioactive compound exerts its effects. Photoaffinity labeling (PAL) is a powerful chemical biology technique that addresses this challenge by enabling the covalent capture of target proteins. enamine.netnih.gov This methodology has been applied to elucidate the targets of 3',4',5',5,7-Pentamethoxyflavanone (PMF). kent.ac.uk

The process begins with a structure-activity relationship (SAR) study to identify a position on the PMF molecule that can be chemically modified without compromising its biological activity. kent.ac.uk For PMF, the 3'-position was identified as a suitable point for modification. kent.ac.uk A photoaffinity labeling probe is then synthesized by attaching a photoreactive group, such as a diazirine, to this position. kent.ac.ukenamine.net This probe retains the ability to bind to its cellular targets.

Upon exposure to UV light, the photoreactive group on the probe is activated, forming a highly reactive intermediate that covalently crosslinks the probe to any nearby interacting proteins. enamine.net These covalently linked protein-probe complexes can then be isolated from the cell lysate using pull-down experiments, often facilitated by a tag (like biotin) that is also incorporated into the probe's structure. nih.gov The captured proteins are subsequently identified using mass spectrometry-based proteomics. kent.ac.uk

Future Research Directions and Therapeutic Implications of 3 ,4 ,5 ,5,7 Pentamethoxyflavanone

Exploration of Synergistic Effects with Established Therapeutics

A significant area of future research lies in exploring the synergistic effects of 3',4',5',5,7-Pentamethoxyflavanone with existing therapeutic agents, particularly in oncology. Studies have shown that natural compounds can enhance the efficacy of conventional chemotherapy and may help in overcoming drug resistance. mdpi.comnih.gov For instance, 3',4',5',5,7-Pentamethoxyflavone (B192069) has been found to sensitize cisplatin-resistant A549 non-small cell lung cancer cells to cisplatin (B142131) by inhibiting the Nrf2 pathway. medchemexpress.comcaymanchem.com This suggests that PMF could be used in combination therapies to lower the required dosage of cytotoxic drugs, thereby potentially reducing their adverse side effects.

Future studies should systematically evaluate PMF in combination with a range of chemotherapeutic drugs, such as doxorubicin (B1662922) and paclitaxel, across various cancer cell lines. nih.govnih.govnih.gov Research should focus on elucidating the molecular mechanisms behind any observed synergistic interactions, which could involve the modulation of drug efflux pumps, inhibition of survival pathways, or enhancement of drug-induced apoptosis.

Table 1: Potential Combinatorial Therapies and Mechanisms

| Established Therapeutic | Potential Synergistic Mechanism with PMF | Target Cancer Type |

|---|---|---|

| Cisplatin | Inhibition of Nrf2 pathway, overcoming resistance. medchemexpress.comcaymanchem.com | Non-small cell lung cancer medchemexpress.comcaymanchem.com |

| Doxorubicin | Inhibition of drug metabolism, enhancement of apoptosis. nih.gov | Prostate Cancer, Breast Cancer nih.govnih.gov |

Potential for Development as a Chemopreventive or Adjuvant Agent

The properties of methoxylated flavones, including PMF, suggest their potential as chemopreventive agents. nih.govnih.gov Chemoprevention aims to use natural or synthetic substances to reverse, suppress, or prevent the development of cancer. Methoxylated flavones are noted for their greater oral bioavailability compared to their unmethylated counterparts, which is a significant advantage for agents intended for long-term preventive use. nih.govnih.gov Research has indicated that 3',4',5',5,7-Pentamethoxyflavone possesses anticancer and chemopreventive properties in colorectal cancer. kent.ac.uk

As an adjuvant agent, PMF could be administered alongside primary cancer treatments to enhance their effectiveness and prevent recurrence. nih.gov Future research should involve long-term animal studies to evaluate the chemopreventive efficacy of PMF in various cancer models. These studies should also investigate the optimal administration protocols and the underlying mechanisms, such as the modulation of inflammatory pathways or the inhibition of carcinogen-activating enzymes. nih.gov

Investigation into its Role in Other Chronic Inflammatory and Metabolic Disorders

Beyond oncology, the anti-inflammatory and metabolic regulatory properties of flavonoids open avenues for research into other chronic diseases. 3',4',5',5,7-Pentamethoxyflavone has demonstrated anti-inflammatory activity by inhibiting nitric oxide (NO) production in macrophages. caymanchem.com This suggests a potential therapeutic role in chronic inflammatory conditions like arthritis or inflammatory bowel disease.

Furthermore, some pentamethoxyflavones have been shown to inhibit pancreatic lipase (B570770) and reduce lipid accumulation, indicating a potential role in managing metabolic disorders such as obesity and diabetes. caymanchem.com For instance, a specific pentamethoxyflavone was found to decrease blood glucose levels and renal fibrosis in a diabetic rat model. caymanchem.com Another isomer, 3,5,7,3',4'-pentamethoxyflavone, has been studied for its potential in managing diabetes and cardiovascular diseases. medchemexpress.com

Future research should explore the efficacy of 3',4',5',5,7-Pentamethoxyflavanone in animal models of these chronic conditions. Mechanistic studies will be crucial to understand how it modulates inflammatory and metabolic pathways.

Advanced Mechanistic Studies to Uncover Novel Targets and Pathways

While initial research has pointed to pathways like Nrf2, a deeper understanding of PMF's mechanism of action is required. medchemexpress.comcaymanchem.com Advanced mechanistic studies are necessary to identify novel cellular targets and signaling pathways. Recent research on a related compound, 3',4',5',5,7-pentamethoxyflavone, has utilized techniques like photoaffinity labeling and proteomics to identify potential protein targets in colorectal cancer cells. kent.ac.uk This study implicated the unfolded protein response (UPR) and changes in the expression of genes related to the cell cycle. kent.ac.uk Members of the RAB subfamily of small GTPases were also identified as potential interactors. kent.ac.uk

Future investigations should employ similar advanced techniques, including transcriptomics, proteomics, and metabolomics, to build a comprehensive picture of the cellular response to 3',4',5',5,7-Pentamethoxyflavanone. Identifying direct binding partners and downstream signaling cascades will be key to understanding its full therapeutic potential and could reveal novel drug targets. For example, some flavonoids are known to modulate the NF-κB pathway, a central regulator of inflammation and cancer progression. frontiersin.org The effect of PMF on this and other critical pathways like MAPK/ERK should be a focus of future studies. nih.gov

Methodological Innovations in Synthetic Routes and Analog Design

To facilitate further research and potential clinical development, efficient and scalable synthetic routes for 3',4',5',5,7-Pentamethoxyflavanone are needed. Methodological innovations in organic synthesis could provide higher yields and purity, reducing the cost and complexity of production.

Furthermore, the synthesis of novel analogs of PMF is a promising avenue for improving its therapeutic properties. Structure-activity relationship (SAR) studies can guide the design of new molecules with enhanced potency, selectivity, and pharmacokinetic profiles. kent.ac.uk For instance, research on other methoxyflavones has shown that the strategic placement of hydroxyl or methoxy (B1213986) groups can significantly impact cytotoxic activity against cancer cells. mdpi.com By systematically modifying the flavanone (B1672756) core, it may be possible to develop derivatives with superior efficacy and fewer off-target effects. The synthesis and evaluation of such analogs will be a critical step in translating the therapeutic potential of this compound class into clinical applications. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3',4',5',5,7-Pentamethoxyflavanone, and how is structural purity validated?

- Methodology : Synthesis typically involves Claisen-Schmidt condensation between protected benzaldehyde derivatives (e.g., MOM-protected hydroxybenzaldehydes) and hydroxyacetophenone derivatives. Deprotection using HCl/MeOH and cyclization in NaOAc/MeOH yields the flavanone core. Structural validation employs NMR (e.g., characteristic flavanone ABX splitting at δ2.67–5.43 for H-2 and H-3 protons), IR (C=O stretch at ~1689 cm⁻¹), and mass spectrometry (e.g., molecular ion at m/z 374.38 for C20H22O7) .

- Purity Assurance : Use HPLC with UV detection (λ = 289–330 nm) and compare retention times with authenticated standards.

Q. How is 3',4',5',5,7-Pentamethoxyflavanone structurally distinguished from other polymethoxyflavonoids?

- Key Features :

- NMR : Distinct aromatic proton signals for the B-ring (δ6.87–6.73 for 3',4',5'-trimethoxy substitution) and A-ring (δ5.87 singlet for 5,7-dimethoxy substitution) .

- Mass Spectrometry : Exact mass of 374.38 (C20H22O7) differentiates it from isomers like 5,6,7,3',4'-pentamethoxyflavanone (m/z 374.38 but distinct fragmentation patterns) .

Q. What in vitro models are suitable for preliminary bioactivity screening?

- Anti-inflammatory : Use LPS-stimulated RAW264.7 macrophages to assess suppression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) via ELISA. A non-toxic dosage range (e.g., 10–50 µM) should be established first using MTT assays .

- Chemosensitization : Test in Nrf2-overexpressing cancer cell lines (e.g., A549 cisplatin-resistant cells) with IC50 comparisons of chemotherapeutic agents ± the compound .

Advanced Research Questions

Q. How does 3',4',5',5,7-Pentamethoxyflavanone modulate the Nrf2 pathway, and what experimental designs validate this mechanism?

- Mechanism : It inhibits Nrf2 nuclear translocation, reducing expression of downstream antioxidants (e.g., HO-1, NQO1). This sensitizes cancer cells to ROS-inducing chemotherapeutics like cisplatin .

- Validation Approaches :

- Luciferase Reporter Assays : Transfect cells with ARE (antioxidant response element)-luciferase constructs to quantify Nrf2 activity .

- siRNA Knockdown : Silencing Nrf2 in resistant cells should abolish the compound’s chemosensitizing effect .